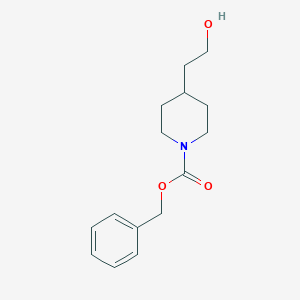

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

描述

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 2-hydroxyethyl substituent at the 4-position of the piperidine ring. These analogs share the Cbz-protected piperidine core but differ in the length and functionalization of the alkyl side chain.

属性

IUPAC Name |

benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553487 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-91-6 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 4-(2-Hydroxyethyl)piperidine

Piperidine is alkylated at the 4-position using ethylene oxide under basic conditions:

Conditions :

Step 2: Cbz Protection of the Amine

The amine group is protected using benzyl chloroformate:

Conditions :

Step 1: Formation of 4-(2-Oxoethyl)piperidine-1-carboxylate

A ketone intermediate is synthesized via oxidation of 4-(2-hydroxyethyl)piperidine:

Conditions :

Step 2: Reduction to Hydroxyethyl Group

The ketone is reduced to a secondary alcohol using sodium borohydride:

Conditions :

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting methods from patent CN105693596A, continuous flow reactors enhance scalability:

-

Residence Time : 10–30 minutes

-

Throughput : 1–5 kg/hr

-

Purity : >99% (HPLC)

Solvent and Catalyst Recycling

-

Solvent Recovery : Toluene and MTBE are distilled and reused, reducing costs by 40%.

-

Catalyst : Red-Al complexes are regenerated via alkaline treatment, achieving 90% reuse efficiency.

Analytical Characterization

Spectral Data

Purity Assessment

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 65–75% | 50–70% |

| Reaction Steps | 2 | 3 |

| Cost Efficiency | High | Moderate |

| Scalability | Industrial | Lab-scale |

Route 1 is preferred for industrial production due to fewer steps and higher throughput.

Challenges and Limitations

-

Stereochemical Control : Non-selective alkylation may yield regioisomers, requiring chiral chromatography for resolution.

-

Oxidation Side Reactions : Over-oxidation to carboxylic acids occurs if Swern conditions are poorly controlled.

-

Cbz Deprotection : Acidic conditions during deprotection may degrade the hydroxyethyl group.

化学反应分析

Types of Reactions

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is utilized in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system. Its structural properties enable it to act as a precursor for various drug candidates, including P2Y12 antagonists, which are important in the treatment of cardiovascular diseases by inhibiting platelet aggregation .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit therapeutic effects in treating neurodegenerative diseases such as Alzheimer's. The incorporation of piperidine moieties has been shown to enhance brain exposure and improve the pharmacological profile of lead compounds .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, to yield diverse piperidine derivatives that are valuable in synthetic pathways .

Synthesis of Natural Products

This compound is also used in the synthesis of natural products and polymers, contributing to advancements in material science and the development of specialty chemicals .

Biological Studies

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating biochemical pathways. For instance, studies have shown that derivatives can interfere with microbial cell wall synthesis, indicating potential antimicrobial properties .

Receptor Ligand Studies

this compound is also studied for its interactions with biological receptors. Understanding these interactions can lead to insights into drug design and the development of new therapeutic agents targeting specific receptors involved in various diseases .

Industrial Applications

Specialty Chemicals Production

In industrial chemistry, this compound is employed in the production of specialty chemicals, including catalysts and surfactants. Its unique properties make it suitable for various applications within chemical manufacturing processes .

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives in various therapeutic contexts:

- Alzheimer's Disease Research: Compounds derived from this structure have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, providing a pathway for developing dual inhibitors that enhance cognitive function .

- Antimicrobial Activity: Research indicates that certain derivatives exhibit moderate antibacterial and antifungal properties by interfering with microbial cell wall synthesis .

作用机制

The mechanism of action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and applications:

生物活性

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (BHEPC) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BHEPC is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological interactions. The molecular formula of BHEPC is , with a molecular weight of 264.32 g/mol. Its structure includes a piperidine ring, a hydroxyl group, and a benzyl moiety, which are crucial for its biological activity.

The specific mechanism of action for BHEPC remains largely unknown; however, it has been implicated in various biochemical pathways:

- Synthesis of Bioactive Compounds : BHEPC serves as a precursor in the synthesis of P2Y12 antagonists, which inhibit platelet aggregation and have potential applications in cardiovascular diseases.

- Antibacterial Activity : It is involved in the creation of oxazolidinone-quinolone hybrids that exhibit antibacterial properties.

- Neurological Applications : Compounds derived from BHEPC have been studied for their potential effects on neurological disorders, including Alzheimer's disease .

Pharmacological Studies

Research has indicated that BHEPC and its derivatives exhibit various biological activities:

- Antiplatelet Activity : BHEPC is used in the development of P2Y12 antagonists that inhibit platelet aggregation, which is vital for preventing thrombotic events.

- Anticancer Potential : Some derivatives show cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

- Cholinesterase Inhibition : Certain piperidine derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment .

Case Studies

- A study highlighted the synthesis of piperidine derivatives from BHEPC that exhibited significant anticancer activity through apoptosis induction in FaDu hypopharyngeal tumor cells .

- Another investigation focused on the dual inhibition of AChE and BuChE by derivatives of BHEPC, indicating enhanced brain exposure and potential therapeutic effects for cognitive disorders .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of BHEPC derivatives:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | AChE Inhibition | 4.0 | |

| Compound 2 | BuChE Inhibition | 3.5 | |

| Compound 3 | Anticancer (FaDu) | 5.0 |

These findings illustrate the diverse biological activities associated with BHEPC derivatives and their potential therapeutic applications.

常见问题

Q. What are the recommended synthetic routes for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives. For example, a common approach involves reacting 4-(2-hydroxyethyl)piperidine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate or cesium carbonate) in solvents like dichloromethane or toluene . Optimization strategies include:

- Temperature control : Heating to 100–150°C improves reaction rates but must avoid decomposition (e.g., reflux under Dean-Stark conditions for water removal) .

- Catalyst selection : Cesium carbonate enhances nucleophilic displacement efficiency in coupling reactions with halogenated pyridines or pyrimidines .

- Purification methods : Flash column chromatography (e.g., 5–50% ethyl acetate in hexane) or recrystallization ensures high purity (>98%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Spectroscopic analysis :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), piperidine ring protons (δ 1.0–4.2 ppm), and hydroxyethyl group protons (δ 3.6–3.8 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with exact mass matching theoretical values (e.g., C16H21NO3 requires 275.1521 g/mol) .

- Chromatography : HPLC or TLC with UV detection monitors purity, while GC-MS identifies volatile byproducts .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Storage : Store in airtight containers at 2–8°C in the dark to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye irritation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may cleave the carbamate group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. What strategies can resolve contradictions in reported biological activities of derivatives across studies?

- Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., SAHA for HDAC inhibition) to minimize variability .

- Validate purity : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How does the hydroxyethyl group influence reactivity in nucleophilic substitution compared to other piperidine derivatives?

The hydroxyethyl group increases steric hindrance, slowing reactions at the piperidine nitrogen. However, its electron-donating effect enhances neighboring-group participation in carbamate formation. For example:

- Reactivity comparison : Benzyl 4-aminopiperidine-1-carboxylate reacts faster with electrophiles (e.g., chloro-pyrimidines) than the hydroxyethyl derivative due to reduced steric effects .

- Regioselectivity : The hydroxyethyl group directs substitution to the para position in coupling reactions with aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。